
Bamoxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bamoxine is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its role in medicinal chemistry, particularly in the development of therapeutic agents. The compound’s structure and reactivity make it a valuable subject for research in both academic and industrial settings.
Preparation Methods
The synthesis of Bamoxine involves several key steps. One common method includes the reaction of parachlorophenol with brominated n-butane under alkaline conditions to produce an intermediate, 4-n-butoxychlorobenzene. This intermediate then reacts with morpholine and 3-bromopropanol under similar conditions to yield N-(3-hydroxypropyl)morpholine. Finally, the intermediate 4-n-butoxychlorobenzene and N-(3-hydroxypropyl)morpholine are reacted under alkaline conditions, followed by extraction, washing, drying, and salification to obtain this compound .
Chemical Reactions Analysis
Bamoxine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids and bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding oxides, while reduction may yield alcohol derivatives .
Scientific Research Applications
Bamoxine has a wide range of applications in scientific research. In chemistry, it is used as a reagent for synthesizing other compounds. In biology and medicine, this compound is studied for its potential therapeutic effects, including its role as an analgesic and anti-inflammatory agent. Industrially, this compound is used in the production of various pharmaceuticals and as an intermediate in chemical manufacturing processes .
Mechanism of Action
The mechanism of action of Bamoxine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the body, modulating their activity and leading to therapeutic effects. For instance, this compound may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Bamoxine can be compared to other similar compounds such as pramoxine and benzalkonium chloride. While pramoxine is also used as a local anesthetic, this compound has unique properties that make it more suitable for certain applications. For example, this compound may have a different binding affinity to receptors or a distinct metabolic profile, which can influence its efficacy and safety. Benzalkonium chloride, on the other hand, is primarily used as an antiseptic and disinfectant, highlighting the diverse applications of compounds with similar structures .
Properties
Molecular Formula |
C21H28ClN3O3 |
|---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
[(Z)-[3-(diethylamino)-1-phenylpropylidene]amino] N-(4-methoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C21H27N3O3.ClH/c1-4-24(5-2)16-15-20(17-9-7-6-8-10-17)23-27-21(25)22-18-11-13-19(26-3)14-12-18;/h6-14H,4-5,15-16H2,1-3H3,(H,22,25);1H/b23-20-; |
InChI Key |
BXYLCIMGDIDYPP-QTXBERLJSA-N |
Isomeric SMILES |
CCN(CC)CC/C(=N/OC(=O)NC1=CC=C(C=C1)OC)/C2=CC=CC=C2.Cl |
Canonical SMILES |
CCN(CC)CCC(=NOC(=O)NC1=CC=C(C=C1)OC)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


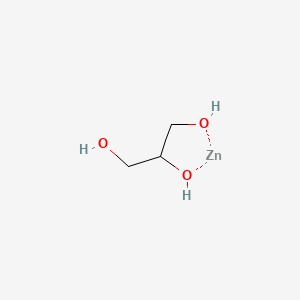
![(-)-1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine maleate](/img/structure/B10825976.png)
![2-[(2r)-Butan-2-Yl]-4-{4-[4-(4-{[(2r,4s)-2-(2,4-Dichlorophenyl)-2-(1h-1,2,4-Triazol-1-Ylmethyl)-1,3-Dioxolan-4-Yl]methoxy}phenyl)piperazin-1-Yl]phenyl}-2,4-Dihydro-3h-1,2,4-Triazol-3-One](/img/structure/B10825984.png)
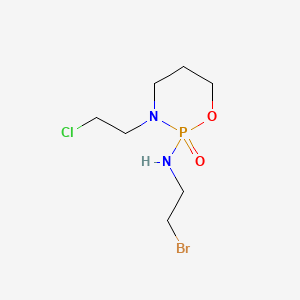
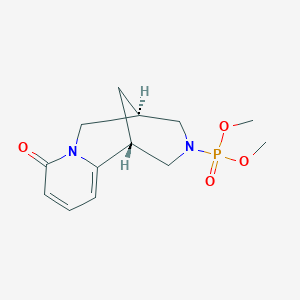
![[(3-Ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium](/img/structure/B10826002.png)
![N-{4-[2,4-difluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}-2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl)acetamide](/img/structure/B10826004.png)
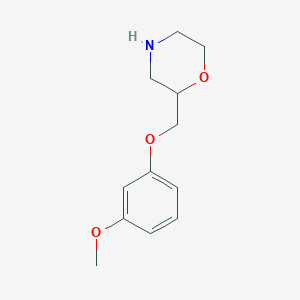
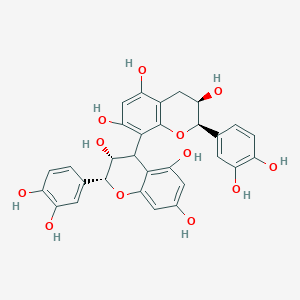
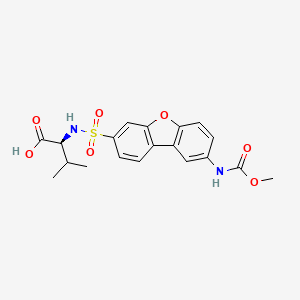

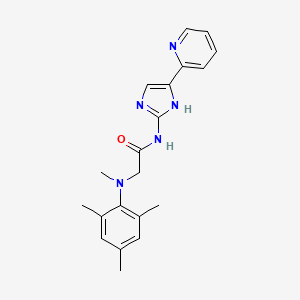
![(9Z)-6-methyl-4-oxo-9-(phenylhydrazinylidene)-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B10826069.png)
![1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-[2-(4-acetylphenyl)ethynyl]-3-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B10826076.png)
